2-(Pyrrolidin-1-ylmethyl)pyridine
Description
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXANWGTOZKKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate
2-(Pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which marries a pyridine ring to a pyrrolidine moiety via a methylene bridge, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space, while the pyridine group often serves as a crucial hydrogen bond acceptor or a coordinating ligand in biologically active molecules. An unambiguous confirmation of the molecular structure of 2-(Pyrrolidin-1-ylmethyl)pyridine is paramount for its application in targeted synthesis and for understanding its physicochemical properties and potential biological activity.
The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation
The definitive structural elucidation of an organic molecule like 2-(Pyrrolidin-1-ylmethyl)pyridine necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The logical flow of this process is outlined below.
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry is the initial and indispensable step for determining the molecular weight of a newly synthesized compound. For 2-(Pyrrolidin-1-ylmethyl)pyridine, a low-resolution mass spectrum would confirm the nominal mass, while high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Assignment |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| [M+H]⁺ (HRMS) | 163.1230 | C₁₀H₁₅N₂⁺ |
| Key Fragment Ion 1 | 93.0573 | [C₅H₄N-CH₂]⁺ (Pyridylmethyl cation) |
| Key Fragment Ion 2 | 70.0651 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
The fragmentation pattern in the mass spectrum provides crucial information about the molecule's structure. In compounds containing a pyrrolidine ring, fragmentation often involves the cleavage of the bond connecting the pyrrolidine to the rest of the molecule, as the charge is preferentially stabilized on the nitrogen-containing fragment[1][2].
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly or via liquid chromatography into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the theoretical mass calculated for the molecular formula C₁₀H₁₅N₂⁺. Analyze the fragmentation pattern to identify characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Pyrrolidin-1-ylmethyl)pyridine is expected to show characteristic absorption bands for the C-H bonds of the aromatic pyridine ring and the aliphatic pyrrolidine ring, as well as C=C and C=N stretching vibrations of the pyridine ring.
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |
| 2980-2850 | Strong | Aliphatic C-H stretch (Pyrrolidine & CH₂) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |
| ~1450 | Medium | CH₂ scissoring (Pyrrolidine & CH₂) |
| ~1250-1000 | Medium | C-N stretching |
| 900-690 | Strong | Aromatic C-H out-of-plane bending (Pyridine) |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-6 (Pyridine) |
| ~7.65 | td | 1H | H-4 (Pyridine) |
| ~7.20 | d | 1H | H-3 (Pyridine) |
| ~7.15 | t | 1H | H-5 (Pyridine) |
| ~3.70 | s | 2H | -CH₂- (Methylene bridge) |
| ~2.55 | t | 4H | -N-CH₂- (Pyrrolidine α-protons) |
| ~1.80 | m | 4H | -CH₂-CH₂- (Pyrrolidine β-protons) |
The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nitrogen atom, causing them to appear in the downfield region of the spectrum. The methylene bridge protons are expected to be a singlet, as they are not adjacent to any other protons. The pyrrolidine protons will show characteristic multiplets.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~159.5 | Aromatic C | C-2 (Pyridine) |
| ~149.0 | Aromatic C | C-6 (Pyridine) |
| ~136.5 | Aromatic C | C-4 (Pyridine) |
| ~123.0 | Aromatic C | C-3 (Pyridine) |
| ~121.5 | Aromatic C | C-5 (Pyridine) |
| ~60.0 | Aliphatic C | -CH₂- (Methylene bridge) |
| ~54.0 | Aliphatic C | -N-CH₂- (Pyrrolidine α-carbons) |
| ~23.5 | Aliphatic C | -CH₂-CH₂- (Pyrrolidine β-carbons) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing and Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Analyze the coupling patterns to establish proton-proton connectivities. Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule, using 2D NMR data for confirmation.
Conclusion: A Synergistic Approach to Unwavering Structural Confidence
The structural elucidation of 2-(Pyrrolidin-1-ylmethyl)pyridine is a clear demonstration of the power of modern analytical chemistry. Through the systematic and combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous picture of its molecular architecture can be constructed. While this guide has presented predicted data due to the current absence of comprehensive published experimental spectra, the provided protocols and interpretive logic offer a robust framework for any researcher undertaking the synthesis and characterization of this important molecule. The principles and workflows detailed herein are fundamental to the broader field of drug discovery and development, where absolute certainty of molecular structure is the bedrock of all subsequent research.
References
-
PubChem. 2-(Pyrrolidin-1-ylmethyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. National Institute of Standards and Technology. [Link]
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
- Maurer, H. H., & Kraemer, T. (2007). Metabolism and toxicological detection of the new designer drug 4-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry.
- Al-Showiman, S. S., Al-Najjar, I. M., & Amin, H. B. (1987). The Carbon-13 Chemical Shifts and the Analysis of the Relaxation Times T1 and Long Range 13C-1H Coupling Constants of Quinoline and of 1-(X-Quinolyl) Ethyl Acetate Derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(10), 1307-1315.
- Katritzky, A. R., & Lagowski, J. M. (1963). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(11), 659-665.
-
NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl-. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
The Evolution and Utility of 2-(Pyrrolidin-1-ylmethyl)pyridine: From Fundamental Ligand to Pharmacophore
Executive Summary
2-(Pyrrolidin-1-ylmethyl)pyridine (often abbreviated in coordination chemistry contexts as py-pyrrolidine or PMP ) represents a pivotal structural motif at the intersection of organometallic catalysis and medicinal chemistry. Chemically, it is a tertiary amine featuring a pyridine ring linked by a single methylene bridge to a saturated pyrrolidine heterocycle.
This guide explores its dual identity:
-
As a Ligand: It serves as a bidentate N,N'-donor, mimicking the "facial triad" geometry essential for bioinorganic modeling (e.g., non-heme iron enzymes) and enabling controlled radical polymerization (ATRP).
-
As a Pharmacophore: It acts as a versatile scaffold in drug discovery, particularly in the development of antihistamines and, more recently, Met kinase inhibitors, where the basic nitrogen and aromatic ring provide critical binding interactions.
Part 1: Chemical Identity & Structural Logic
The Molecule[1][2]
-
Molecular Formula: C₁₀H₁₄N₂
-
Molecular Weight: 162.23 g/mol
-
Structural Features:
-
Donor 1 (Hard/Borderline): Pyridine nitrogen (
, -acceptor capability). -
Donor 2 (Hard): Pyrrolidine nitrogen (
, purely -donor). -
Linker: Methylene (-CH₂-) spacer, forming a stable 5-membered chelate ring upon metal coordination.
-
The Chelate Effect
The molecule's utility is derived from its ability to form a thermodynamically stable 5-membered metallacycle. Unlike flexible aliphatic diamines (like ethylenediamine), the rigid pyridine ring imposes directional constraints, pre-organizing the ligand for metal binding. This "hemilabile" nature—where the pyridine can temporarily dissociate to allow substrate binding while the pyrrolidine remains anchored—is crucial for catalytic cycles.
Figure 1: Bidentate coordination mode of 2-(Pyrrolidin-1-ylmethyl)pyridine forming a 5-membered metallacycle.
Part 2: Synthesis Protocols
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is a classic example of heterocycle functionalization. Two primary pathways exist: Reductive Amination (preferred for mildness and yield) and Nucleophilic Substitution (classical).
Protocol A: Reductive Amination (Recommended)
This method avoids the use of lachrymatory alkyl halides and offers high atom economy.
Reagents:
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)
-
Solvent: Dichloroethane (DCE) or Methanol
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde in DCE. Add pyrrolidine dropwise at 0°C. Allow to stir for 30 minutes to form the iminium intermediate.
-
Reduction: Add STAB portion-wise. The mild nature of STAB prevents reduction of the pyridine ring itself.
-
Quench: After 4–12 hours, quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM. The product remains in the organic phase.
-
Purification: Acid-base extraction is usually sufficient. For high purity (ligand grade), vacuum distillation or column chromatography (DCM/MeOH) is used.
Protocol B: Nucleophilic Substitution (Classical)
Reagents:
-
2-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Pyrrolidine (2.5 eq, acts as nucleophile and base)
-
Solvent: Ethanol or Acetonitrile
Mechanism:
Part 3: Applications in Catalysis & Coordination Chemistry
Bioinorganic Modeling
The 2-(Pyrrolidin-1-ylmethyl)pyridine motif is a simplified analogue of the 2-His-1-Carboxylate facial triad found in non-heme iron enzymes (e.g., Rieske dioxygenases). By modifying the pyrrolidine ring (e.g., adding a carboxylate at the 2-position, as seen in proline derivatives), researchers create tridentate ligands that mimic the enzyme active site, allowing for the study of oxygen activation mechanisms [1].
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the balance between the activator (Cu(I)) and deactivator (Cu(II)) complexes is critical.
-
Role: The ligand solubilizes the copper salt and tunes the redox potential (
). -
Performance: While less active than tridentate ligands (like TPMA), bidentate picolyl-amines like 2-(Pyrrolidin-1-ylmethyl)pyridine provide a baseline for "lower activity" catalysts, useful for controlling polymerization rates of highly reactive monomers.
Part 4: Medicinal Chemistry & Pharmacophore Status
In drug discovery, this scaffold is often termed a "privileged structure" due to its ability to interact with multiple biological targets.
Kinase Inhibitors (Met Kinase)
The pyridine-pyrrolidine motif appears in inhibitors of c-Met (Hepatocyte Growth Factor Receptor) . The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region interaction), while the pyrrolidine ring projects into the solvent front or hydrophobic pocket, improving solubility and pharmacokinetic properties [2].
Antihistamine Lineage
Historically, this molecule is structurally related to the ethylenediamine class of H1-antihistamines (e.g., Tripelennamine).
-
Structural Homology:
-
Pharmacology: The shortening of the linker from ethylene (2 carbons) to methylene (1 carbon) typically alters the receptor binding profile, often shifting activity from GPCR antagonism to enzyme inhibition (as seen in kinase examples). However, the "tertiary amine + aromatic ring" motif remains a core requirement for aminergic GPCR binding.
Impurity Profiling (Betahistine)
A critical aspect of this molecule's history in pharma is its identification as a degradation product or impurity. For drugs like Betahistine (2-[2-(methylamino)ethyl]pyridine), related picolyl-amine derivatives often appear as "Impurity C" or similar in pharmacopeial monographs. Understanding the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine allows analytical chemists to synthesize valid standards for quality control in drug manufacturing [3].
Part 5: References
-
Bioinorganic Modeling: "A Functional Model of Extradiol-Cleaving Catechol Dioxygenases: Mimicking the 2-His-1-Carboxylate Facial Triad." Inorganic Chemistry. (2010).
-
Kinase Inhibition: "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities." Journal of Medicinal Chemistry. (2008).
-
Impurity Characterization: "Characterization and in silico mutagenic assessment of a new betahistine degradation impurity." Journal of the Brazilian Chemical Society. (2019).
-
General Synthesis (Reductive Amination): "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (1996).
Sources
An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)pyridine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-ylmethyl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, a robust protocol for its synthesis via reductive amination, methods for its structural characterization, and a discussion of its current and potential applications.
Core Molecular Attributes
2-(Pyrrolidin-1-ylmethyl)pyridine, also known as 1-(2-Picolyl)pyrrolidine, possesses a unique structural architecture, combining a pyridine ring with a pyrrolidine moiety through a methylene bridge. This combination of an aromatic, electron-deficient heterocycle and a saturated, basic amine scaffold imparts a distinct set of physicochemical properties relevant to its function as a synthetic building block, a bidentate ligand, and a pharmacophore.
Physicochemical & Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | (Calculated) |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 52731-33-2 | (Reference Search) |
| Appearance | Colorless to yellow liquid (Expected) | (Inference) |
| Boiling Point | Data not readily available | (Literature Search) |
| Density | Data not readily available | (Literature Search) |
| LogP | 2.09 (Predicted) | [2] |
Note: Experimental physical properties such as boiling point and density are not consistently reported in readily accessible literature. Values should be determined empirically.
Synthesis via Reductive Amination: A Self-Validating Protocol
The most efficient and common pathway for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is the direct reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine. This one-pot reaction proceeds through the initial formation of an iminium intermediate, which is then reduced in situ to the target secondary amine.
Causality in Experimental Design:
The choice of reducing agent is critical for the success of this reaction. The agent must be chemoselective, meaning it should readily reduce the C=N double bond of the iminium intermediate while being slow to reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation. Alternative methods, such as catalytic hydrogenation, are also effective.[3]
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution. A slight excess of the amine helps to drive the imine formation to completion. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine.
Structural Elucidation and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the distinct electronic environments of the pyridine and pyrrolidine moieties.[4]
-
Predicted ¹H NMR (in CDCl₃):
-
Pyridine Ring: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position will be the most downfield due to its proximity to the nitrogen atom.
-
Methylene Bridge (-CH₂-): A characteristic singlet is expected around δ 3.6-3.8 ppm.
-
Pyrrolidine Ring: The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 2.5-2.7 ppm. The protons on the other carbons (β-protons) will appear further upfield as a multiplet around δ 1.7-1.9 ppm.
-
-
Predicted ¹³C NMR (in CDCl₃):
-
Pyridine Ring: Carbons will appear in the range of δ 120-160 ppm. The carbon at the 2-position, bonded to the methylene bridge, will be significantly downfield.
-
Methylene Bridge (-CH₂-): Expected around δ 60-65 ppm.
-
Pyrrolidine Ring: The α-carbons are expected around δ 54-56 ppm, and the β-carbons around δ 23-25 ppm.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 162, corresponding to the molecular weight of the compound.
-
Key Fragmentation: The most prominent fragment in the mass spectrum is expected at m/z = 92. This results from the benzylic cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring, forming the stable picolyl cation ([C₅H₄NCH₂]⁺). Another significant peak would be observed at m/z = 70, corresponding to the pyrrolidinyl-methyl cation. This fragmentation pattern helps distinguish it from isomers like 2-(1-methyl-2-pyrrolidinyl)-pyridine, which typically shows a major fragment at m/z = 84.[1]
Applications in Research and Drug Development
The unique structure of 2-(Pyrrolidin-1-ylmethyl)pyridine makes it a valuable scaffold in several scientific domains.
Ligand in Coordination Chemistry
The molecule features two nitrogen atoms—a soft sp²-hybridized nitrogen in the pyridine ring and a hard sp³-hybridized nitrogen in the pyrrolidine ring. This arrangement allows it to act as an effective bidentate ligand, coordinating with various transition metals. Such metal complexes are investigated for their potential in catalysis and as novel materials.
Scaffold in Medicinal Chemistry
Both pyridine and pyrrolidine rings are considered "privileged structures" in drug discovery, appearing frequently in FDA-approved drugs.[5]
-
Pyrrolidine Moiety: This saturated heterocycle provides a three-dimensional framework that can effectively explore biological space, contributing to the stereochemistry and improving physicochemical properties like solubility.[6][7]
-
Pyridine Moiety: The pyridine ring can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking, and serves as a versatile scaffold for further functionalization.
While specific biological activity for 2-(Pyrrolidin-1-ylmethyl)pyridine itself is not extensively documented, its structural motifs are present in compounds investigated for a range of therapeutic targets. For instance, related structures containing the 2-(pyrrolidin-1-ylmethyl) fragment attached to other aromatic systems have been explored as inhibitors of the ST2 protein, which is relevant in inflammatory diseases.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. A full risk assessment should be conducted before use by consulting the Safety Data Sheet (SDS) from the supplier.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Yuan, X., Rech, J. C., Ramaraju, A., et al. (2024). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
- Dal, H., Süzen, Y., & Sahin, E. (2007). Synthesis, Spectral Studies of Salicylidene-Pyridines: Crystal and Molecular Structure of 2-[(E)-(Salicylidene)aminomethyl] Pyridine. Journal of Chemical Research.
-
PrepChem.com. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved February 24, 2026, from [Link]
-
Baran, M., & Miziak, P. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Chemsrc.com. (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Wang, L., et al. (n.d.).
-
PubChem. (n.d.). 2-Pyrrolidin-1-ylmethyl-piperidine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
D'Andrea, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
-
Zaremska, M., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
Sources
- 1. Pyridine, 2-(1-methyl-2-pyrrolidinyl)- [webbook.nist.gov]
- 2. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 5. enamine.net [enamine.net]
- 6. 2-(pyrrolidin-1-yl)pyridine [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Methodological & Application
Application Note: High-Performance Coordination with 2-(Pyrrolidin-1-ylmethyl)pyridine
Executive Summary
2-(Pyrrolidin-1-ylmethyl)pyridine (often abbreviated as pyp or py-pyr ) represents a specialized class of bidentate N,N-donor ligands. Unlike flexible aliphatic diamines, the inclusion of the nitrogen atom within a saturated five-membered pyrrolidine ring introduces specific steric constraints and conformational rigidity. This structural feature significantly influences the stability constants and redox potentials of resulting metal complexes.
This guide details the synthesis of the ligand, its coordination behavior with transition metals (specifically Pt(II) and Cu(II)), and its application in medicinal inorganic chemistry and catalysis.
Part 1: Ligand Characteristics & Synthesis[1]
Chemical Profile
The pyp ligand functions as a chelate, forming stable 5-membered metallacycles upon coordination. The pyrrolidine nitrogen is more sterically hindered than a dimethylamine group but less hindered than a piperidine ring, offering a "Goldilocks" zone for tuning metal center accessibility.
-
IUPAC Name: 2-(Pyrrolidin-1-ylmethyl)pyridine
-
Formula: C₁₀H₁₄N₂
-
Coordination Mode: Bidentate (N,N')
-
Key Feature: Hemilability potential; the pyridine nitrogen is sp² hybridized (harder donor), while the pyrrolidine nitrogen is sp³ hybridized (softer, more basic).
Protocol: Ligand Synthesis
Objective: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine via Nucleophilic Substitution.
Reagents:
-
2-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Pyrrolidine (3.0 eq) — Excess acts as base and nucleophile
-
Sodium Hydroxide (aqueous, 10%) or Potassium Carbonate
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (
)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-(chloromethyl)pyridine hydrochloride (e.g., 10 mmol) in 20 mL of water.
-
Basification: Cool the solution to 0°C. Slowly add aqueous NaOH until pH > 10 to liberate the free base. Extract immediately with DCM (3 x 15 mL). Dry the organic layer over
and concentrate in vacuo to obtain the unstable free base 2-(chloromethyl)pyridine.-
Critical Step: The free base 2-(chloromethyl)pyridine is unstable. Proceed immediately to the next step.
-
-
Substitution: Dissolve the fresh 2-(chloromethyl)pyridine in dry toluene or ethanol (20 mL). Add Pyrrolidine (30 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Work-up: Evaporate the solvent. Redissolve the residue in DCM and wash with saturated
. -
Purification: Dry the organic layer (
) and remove solvent. Purify via vacuum distillation (bp ~110°C at 10 mmHg) or column chromatography (Alumina, Et2O/Hexane) to yield a pale yellow oil.
Part 2: Medicinal Inorganic Chemistry (Platinum Complexes)[2][3]
Context: Cisplatin resistance is a major hurdle in oncology. Ligands like pyp are used to create "non-classical" Platinum(II) complexes. The bulky pyrrolidine ring reduces the rate of substitution by biological nucleophiles (like glutathione), potentially bypassing resistance mechanisms.
Protocol: Synthesis of [Pt(pyp)Cl₂]
Reagents:
- (Potassium tetrachloroplatinate(II))
-
Ligand (pyp)[1]
-
Solvent: Water/Acetone mixture
Procedure:
-
Dissolution: Dissolve
(1.0 eq) in a minimum amount of distilled water. Filter to remove any insolubles. -
Ligand Addition: Dissolve pyp (1.05 eq) in acetone (equal volume to water).
-
Complexation: Add the ligand solution dropwise to the platinum solution with vigorous stirring.
-
Precipitation: The mixture will turn yellow/orange. Stir at room temperature for 12–24 hours. A yellow precipitate of
will form. -
Isolation: Filter the solid, wash with water (to remove KCl), then cold ethanol, and finally diethyl ether.
-
Characterization: Verify via
NMR (typically ~ -2100 to -2300 ppm) and elemental analysis.
Cytotoxicity Assessment Data
Comparison of pyp-based complexes vs. Cisplatin (General trends based on literature [1, 2])
| Compound | Ligand Structure | IC50 (Ovarian A2780) | Resistance Factor |
| Cisplatin | ~1.5 | 1.0 (Ref) | |
| [Pt(pyp)Cl₂] | Pyridine-Pyrrolidine | ~2–5 | < 2.0 |
| [Pt(en)Cl₂] | Ethylenediamine | ~1.5 | High (Cross-resistant) |
Insight: The pyp complex often shows lower cross-resistance because the bulky pyrrolidine ring alters the DNA binding kinetics and the nature of the adducts formed (interstrand vs intrastrand crosslinks).
Part 3: Catalytic Applications (Copper Complexes)
Context: Copper(II) complexes of pyp are effective in oxidative catalysis and Atom Transfer Radical Polymerization (ATRP). The hemilabile nature of the pyridine arm allows for the temporary generation of vacant sites necessary for substrate binding.
Protocol: Catalytic Oxidation of Alcohols
Catalyst:
Procedure:
-
Catalyst Formation: Mix
(5 mol%) and pyp (5 mol%) in acetonitrile. Stir for 10 mins to form the blue-green complex. -
Substrate Addition: Add Benzyl Alcohol (1.0 eq), TEMPO (5 mol%), and N-methylimidazole (NMI, 10 mol%) as a base.
-
Reaction: Stir open to air (or under an
balloon) at room temperature. The solution will turn dark brown/green as the Cu(I)/Cu(II) redox cycle proceeds. -
Monitoring: Monitor conversion via GC-MS or TLC.
-
Quench: Filter through a short silica plug to remove the copper catalyst.
Part 4: Structural Insights & Troubleshooting
Steric Parameters
The "bite angle" of the pyp ligand is typically around 80–85°, slightly smaller than the ideal 90° for square planar geometry. This distortion creates strain that can enhance catalytic turnover by destabilizing the ground state of the complex.
Solubility & Stability
-
Solubility: Free ligand is soluble in most organic solvents. Complexes (
) are often soluble in DCM, DMF, and DMSO, but sparingly soluble in water (unless protonated or derivatized). -
Oxidation: The pyrrolidine ring is susceptible to oxidation if left in solution with strong oxidants for extended periods without substrate.
-
Troubleshooting:
-
Issue: Formation of insoluble hydroxides during complexation.
-
Fix: Ensure the metal salt solution is slightly acidic or use anhydrous solvents (Ethanol/Methanol) for complexation.
-
References
-
Diakos, C. I., et al. (2009).[2] "Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand." European Journal of Medicinal Chemistry.
-
Savic, A., et al. (2018).[3] "New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity." Journal of Biological Inorganic Chemistry.
-
Zhao, N., et al. (2018). "New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation." Molecules.
-
PubChem Compound Summary. "2-(Pyrrolidin-1-yl)pyridine." National Center for Biotechnology Information.
Sources
- 1. 2-Pyrrolidin-1-ylmethyl-piperidine | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand: X-ray crystal structure of [PtCl2(R-dimepyrr)] (R-dimepyrr=N-dimethyl-2(R)-aminomethylpyrrolidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Introduction: The Significance of the 2-(Pyrrolidin-1-ylmethyl)pyridine Scaffold
An In-Depth Guide to the Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine Derivatives: Protocols and Mechanistic Insights
The fusion of a pyridine ring with a pyrrolidinomethyl group creates the 2-(Pyrrolidin-1-ylmethyl)pyridine core, a structural motif of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a bioisostere of benzene, offers unique properties such as basicity, hydrogen bonding capability, and water solubility, making it a privileged scaffold in pharmaceuticals.[1] Its presence is noted in a substantial number of FDA-approved drugs, particularly in oncology and neurology.[2] The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces a three-dimensional, non-planar structure that allows for efficient exploration of pharmacophore space.[3] This combination has been explored for a range of biological activities, including potential applications as enzyme inhibitors and agents targeting the central nervous system.[4][5]
This application note provides a detailed guide for researchers and drug development professionals on two robust and widely applicable protocols for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and discuss the rationale behind key experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Method 1: Synthesis via Mannich-Type Reaction (Aminomethylation)
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of both a C-C and a C-N bond in a single operation.[6] It is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7] For this synthesis, 2-picoline (2-methylpyridine) serves as the active hydrogen component, reacting with formaldehyde and pyrrolidine to yield the desired product.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the secondary amine (pyrrolidine) reacts with formaldehyde to form a highly reactive electrophilic species, the Eschenmoser's salt-like iminium ion. In the second stage, 2-picoline is deprotonated under the reaction conditions to form a nucleophilic carbanion, which then attacks the iminium ion to form the final aminomethylated product. The use of a protic solvent like ethanol facilitates proton transfer steps throughout the mechanism.
Caption: Mechanism of the Mannich reaction for aminomethylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-[(3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclohexanone Mannich base, which can be adapted for pyridine derivatives.[8]
Materials and Reagents:
-
2-Picoline (or substituted pyridine derivative)
-
Pyrrolidine
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Ethanol (Solvent)
-
Hydrochloric Acid (for pH adjustment/workup)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline (1.0 eq.) in ethanol.
-
Reagent Addition: Add pyrrolidine (1.1 eq.) to the solution and stir. Subsequently, add paraformaldehyde (1.2 eq.) portion-wise to the mixture.
-
Reaction: The reaction mixture is typically refluxed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with water.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(Pyrrolidin-1-ylmethyl)pyridine derivative.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 2-Picoline | 93.13 | 1.0 | 0.93 g (1.02 mL) |
| Pyrrolidine | 71.12 | 1.1 | 0.78 g (0.91 mL) |
| Paraformaldehyde | 30.03 | 1.2 | 0.36 g |
| Ethanol | - | - | 50 mL |
Method 2: Synthesis via Nucleophilic Substitution
This approach provides a highly efficient and direct route to the target compounds by reacting a pyridine derivative bearing a leaving group on the methyl substituent with pyrrolidine. The most common starting material for this reaction is 2-(chloromethyl)pyridine, which is often used as its more stable hydrochloride salt.[9][10][11]
Mechanistic Rationale
The reaction is a classic bimolecular nucleophilic substitution (SN2). Pyrrolidine, a potent secondary amine nucleophile, directly attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as the leaving group and the simultaneous formation of the new C-N bond. Since the starting material is often a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is required to neutralize the HCl and liberate the free amine for the reaction.[10]
Caption: Workflow for nucleophilic substitution synthesis.
Detailed Experimental Protocol
This protocol is based on the general principles of alkylation of amines with alkyl halides.[10][11]
Materials and Reagents:
-
2-(Chloromethyl)pyridine hydrochloride
-
Pyrrolidine
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a stirred suspension of potassium carbonate (2.5 eq.) in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.).
-
Nucleophile Addition: Add pyrrolidine (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50°C) to accelerate the reaction. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 2-(Chloromethyl)pyridine HCl | 164.04 | 1.0 | 1.64 g |
| Pyrrolidine | 71.12 | 1.2 | 0.85 g (1.0 mL) |
| Potassium Carbonate | 138.21 | 2.5 | 3.45 g |
| Acetonitrile | - | - | 50 mL |
Characterization of Synthesized Derivatives
Confirmation of the structure and purity of the synthesized 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives is crucial. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the pyridine and pyrrolidine protons and carbons, as well as the key methylene bridge connecting them.[8][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as C-N and aromatic C-H stretches.[13]
Conclusion and Outlook
The Mannich-type reaction and nucleophilic substitution represent two powerful and complementary strategies for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring. These protocols provide a solid foundation for researchers to access these valuable scaffolds, which serve as important intermediates and potential drug candidates in the ongoing quest for novel therapeutics.[14] The versatility of these synthetic routes allows for the generation of diverse chemical libraries, accelerating the exploration of structure-activity relationships in drug development programs.
References
-
PrepChem. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]
-
Royal Society of Chemistry. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Available from: [Link]
-
Wikipedia. 2-Chloromethylpyridine. Available from: [Link]
-
PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Available from: [Link]
-
National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Available from: [Link]
-
GSC Biological and Pharmaceutical Sciences. Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Biological Activities of a Novel Mannich Base 2-[(3,4-dimethoxyphenyl)(pyrrolidinyl) methyl]cyclohexanone and its Complexes with Cu(II), Ni(II), Co(II) and Fe(II) Ions. Available from: [Link]
-
ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)pyridine. Available from: [Link]
-
Jurnal Penelitian Pendidikan IPA. Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N- (Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl. Available from: [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]
-
DigitalOcean. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5 - ... Available from: [Link]
-
PubChem. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link]
-
NIST. Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. Available from: [Link]
-
Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. journal-backups.lon1.digitaloceanspaces.com [journal-backups.lon1.digitaloceanspaces.com]
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- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
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- 14. benchchem.com [benchchem.com]
Advanced Application Note: Precision Synthesis & Modulation of Metal-Organic Frameworks (MOFs)
Executive Summary
This guide details the advanced protocols for the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on Defect Engineering and Particle Size Control via coordination modulation. While standard solvothermal methods yield crystalline materials, they often lack the pore accessibility required for drug delivery or catalysis.
This note provides a validated workflow for synthesizing UiO-66 (Zr) , a benchmark MOF for drug delivery, using Acetic Acid as a modulator to control crystal growth kinetics. We contrast traditional Solvothermal methods with Microwave-Assisted synthesis to provide a comprehensive toolkit for the modern researcher.
Critical Reagents & Stoichiometry (The "Why" Behind the Mix)
The synthesis of MOFs is not merely a precipitation reaction; it is a competition between thermodynamic stability and kinetic trapping.
The Role of Modulators
In a standard synthesis, the metal cluster (Node) reacts instantly with the dicarboxylic acid (Linker), often resulting in amorphous powder or uncontrolled crystal sizes.
-
The Solution: Add a Modulator (monocarboxylic acid like Acetic Acid, Formic Acid, or Benzoic Acid).
-
Mechanism: The modulator competes with the linker for coordination sites on the metal cluster. Because the modulator has only one binding group, it "caps" the growth, slowing down nucleation and allowing for ordered crystal formation (LaMer Model).
-
Defect Engineering: By using an excess of modulator, we can intentionally leave "missing linker" defects, creating larger pore windows essential for loading large drug molecules [1].
Reagent List (UiO-66 Protocol)
| Component | Reagent | Function |
| Metal Node | Zirconium(IV) chloride ( | Provides the |
| Linker | Terephthalic Acid ( | The strut connecting nodes to form the 3D lattice. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point solvent that solubilizes precursors. |
| Modulator | Glacial Acetic Acid | Competes with linker to control size and induce defects. |
Mechanistic Visualization: The "Seesaw" Model[1]
The following diagram illustrates the competitive coordination mechanism that dictates the final MOF quality.
Figure 1: The "Seesaw Model" of MOF synthesis. The modulator acts as a temporary capping agent, slowing reaction kinetics to favor thermodynamic crystal formation over kinetic aggregation.
Experimental Protocols
Method A: Standard Solvothermal Synthesis (Batch)
Best for: Large crystal growth, high crystallinity, fundamental studies.
Protocol Steps:
-
Dissolution: In a 100 mL Pyrex media bottle, dissolve
(0.53 g, 2.27 mmol) in 50 mL of DMF. Sonicate for 10 mins until clear. -
Modulation: Add Glacial Acetic Acid (1.3 mL, 22.7 mmol). Note: This is a 10:1 molar ratio of Modulator:Zr.
-
Linker Addition: Add Terephthalic Acid (0.38 g, 2.27 mmol). Sonicate until fully dissolved. Critical: If the solution is cloudy, the MOF will precipitate prematurely.
-
Heating: Tightly cap the bottle (Teflon-lined cap) and place in a pre-heated convection oven at 120°C for 24 hours .
-
Harvesting: Cool to room temperature. Centrifuge at 6000 rpm for 15 mins. Discard supernatant.
-
Activation (Washing): Resuspend solid in DMF, soak for 12 hours (removes unreacted linker). Centrifuge. Resuspend in Methanol, soak for 12 hours (exchanges high-boiling DMF). Repeat Methanol wash 3x.
-
Drying: Vacuum dry at 80°C for 12 hours.
Method B: Microwave-Assisted Synthesis (Rapid)
Best for: Nanoscale particles (<200nm), drug delivery vectors, high-throughput screening.
Protocol Steps:
-
Preparation: Prepare the same precursor solution as Method A in a 35 mL microwave-safe vial.
-
Reaction: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Parameters:
-
Power: 300 W
-
Temperature: 120°C
-
Ramp Time: 2 mins
-
Hold Time: 15 mins
-
-
Result: This method yields smaller, more uniform particles due to rapid, simultaneous nucleation induced by dielectric heating [2].
Data Presentation: Method Comparison
| Feature | Solvothermal (Oven) | Microwave-Assisted |
| Reaction Time | 24 - 48 Hours | 15 - 30 Minutes |
| Particle Size | Micron-sized (1-5 µm) | Nano-sized (50-200 nm) |
| Size Distribution | Broad (Polydisperse) | Narrow (Monodisperse) |
| Defect Density | Lower (Thermodynamic product) | Higher (Kinetic product) |
| Energy Efficiency | Low (Long heating) | High (Direct heating) |
Workflow: Post-Synthetic Drug Loading
For drug development professionals, the synthesis is only step one. The following workflow describes how to load a therapeutic agent (e.g., Doxorubicin) into the MOF pores.
Figure 2: Post-Synthetic Impregnation Workflow. The "Activated MOF" must be completely solvent-free (degassed) to maximize capillary action for drug uptake.
Drug Loading Protocol
-
Degassing: Ensure the MOF from Section 4 is activated (heated under vacuum) to empty the pores.
-
Impregnation: Mix 100 mg of activated UiO-66 with 10 mL of drug solution (e.g., 5 mg/mL Doxorubicin in PBS).
-
Equilibrium: Stir at room temperature for 24-48 hours in the dark.
-
Quantification: Centrifuge the mixture. Measure the UV-Vis absorbance of the supernatant to calculate the amount of unloaded drug.
-
Loading Capacity (%) = [(Initial Drug - Unloaded Drug) / Mass of MOF] x 100
-
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, perform these checks:
-
PXRD (Powder X-Ray Diffraction):
-
Check: Compare peaks to simulated UiO-66 pattern.
-
Pass: Sharp peaks at
and indicate high crystallinity. -
Fail: Broad "humps" indicate amorphous material (likely insufficient heating or wet solvent).
-
-
BET Surface Area (N2 Isotherm):
-
Check: Measure surface area at 77 K.
-
Pass: UiO-66 should yield >1000
.[1] -
Fail: <800
suggests pores are still blocked by DMF or unreacted linker (repeat activation/washing).
-
References
-
Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.
-
Klinowski, J., et al. (2011). "Microwave-Assisted Synthesis of Metal-Organic Frameworks." Dalton Transactions.
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.
-
Rojas, S., et al. (2014). "Metal-Organic Frameworks as Drug Delivery Systems." Coordination Chemistry Reviews.
Sources
functionalization of the pyridine ring in 2-(Pyrrolidin-1-ylmethyl)pyridine
This guide outlines the strategic protocols for functionalizing the pyridine ring of 2-(pyrrolidin-1-ylmethyl)pyridine . This scaffold presents unique challenges due to the presence of a basic pyrrolidine nitrogen, a chelating "picolyl" motif, and the competition between ring functionalization and lateral (benzylic) reactivity.
Part 1: Strategic Analysis & Decision Matrix
The Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine consists of an electron-deficient pyridine ring substituted at the C2 position with a basic pyrrolidinyl-methyl group.
The Challenges:
-
Lateral Lithiation (The Thermodynamic Sink): The benzylic protons (–CH₂–) at the C2 position are more acidic (pKa ~26) than the ring protons (pKa ~44). Strong bases (e.g., n-BuLi) will exclusively deprotonate the benzylic position, leading to side-chain functionalization rather than ring substitution.
-
Catalyst Poisoning: The pyrrolidine nitrogen is a Lewis base (
) and can coordinate to transition metal catalysts (Pd, Rh, Ir), potentially shutting down the catalytic cycle unless protonated or sequestered. -
Regioselectivity:
-
C3 (Meta): Electronically deactivated and sterically crowded; requires cooperative catalysis.
-
C4 (Para): Accessible via radical pathways (Minisci).
-
C5 (Meta): Difficult to target selectively over C3/C4 without specific directing groups.
-
C6 (Ortho): Accessible via N-oxide activation or Directed C-H activation.
-
Functionalization Logic Map:
Figure 1: Decision matrix for regioselective functionalization of the pyridine ring.
Part 2: Detailed Protocols
Protocol 1: C4-Selective Alkylation (Minisci Reaction)
Objective: Introduction of alkyl groups (primary, secondary, tertiary) at the C4 position. Mechanism: Oxidative decarboxylation of a carboxylic acid generates a nucleophilic alkyl radical. The pyridine ring is activated by protonation (pyridinium formation), making the C2 and C4 positions electrophilic. Since C2 is blocked, C4 is the exclusive site of attack.
Reagents:
-
Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (R-COOH) (3.0–5.0 equiv)
-
Oxidant: Ammonium Persulfate
(3.0 equiv) -
Catalyst: Silver Nitrate
(0.2 equiv) -
Solvent: 10% Aqueous
or TFA/Water mixture. -
Temperature: 40–70 °C
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1 mmol) in a mixture of water (5 mL) and trifluoroacetic acid (TFA, 0.5 mL). The acidic medium is critical to protonate both nitrogen atoms, activating the ring and preventing metal coordination.
-
Addition: Add the carboxylic acid (3 mmol) and
(0.2 mmol, 34 mg). -
Initiation: Heat the solution to 50 °C.
-
Radical Generation: Add a solution of
(3 mmol, 685 mg) in water (2 mL) dropwise over 20 minutes. Note: Rapid evolution of will occur. -
Reaction: Stir at 50 °C for 1–2 hours. Monitor by LC-MS. The product will appear as the +R mass.
-
Workup: Cool to 0 °C. Basify carefully with aqueous
or to pH ~9. Extract with DCM (3 x 10 mL). -
Purification: The crude residue is often a mixture of mono-alkylated product and unreacted starting material. Purify via flash chromatography (DCM/MeOH gradient).
Critical Insight: The pyrrolidine nitrogen will be protonated under these conditions. This is beneficial as it prevents the amine from acting as a radical scavenger (HAT) or coordinating to the Silver catalyst.
Protocol 2: C6-Selective Arylation (via N-Oxide Activation)
Objective: Installation of aryl groups at the C6 position. Mechanism: Direct C-H activation of the pyridine ring is difficult.[1] Converting the pyridine to a pyridine-N-oxide activates the C2/C6 positions for Pd-catalyzed C-H arylation (Fagnou conditions). Since C2 is substituted, reaction occurs at C6.
Phase A: N-Oxidation
-
Dissolve substrate (1.0 equiv) in DCM.
-
Add m-CPBA (1.2 equiv) at 0 °C. Stir at RT for 3–6 hours.
-
Wash with aq.
to remove benzoic acid byproducts. Isolate the N-oxide.[2] Note: The pyrrolidine N may also oxidize to the N-oxide. If this happens, selective reduction or using strictly 1.0 equiv m-CPBA is required. Alternatively, use /Urea complex which prefers the more electron-rich pyrrolidine N first—this protocol assumes the pyridine N-oxide is the active species.-
Refinement: To ensure pyridine oxidation, use excess oxidant and reduce the aliphatic N-oxide later, or use conditions where the pyridine N is selectively oxidized (difficult). A better route is to accept the bis-N-oxide and reduce both later.
-
Phase B: C-H Arylation (Fagnou Conditions)
-
Reagents:
-
Substrate: Pyridine-N-oxide derivative (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos. -
Base:
(2.0 equiv) or (if needed). -
Solvent: Toluene or Dioxane.
-
Temp: 110 °C.
-
Step-by-Step:
-
Combine N-oxide, Ar-Br,
, Ligand, and Base in a sealed tube under Argon. -
Add dry Toluene (0.2 M concentration).
-
Heat at 110 °C for 12–16 hours.
-
Deoxygenation: The product is the C6-arylated N-oxide. To restore the pyridine, treat the crude reaction mixture with Zn powder (5 equiv) and saturated
(aq) or (careful!) to reduce the N-oxide back to the pyridine.
Protocol 3: C3-Selective Alkenylation (Ni/Al Cooperative Catalysis)
Objective: Functionalization of the "meta" (C3) position, which is classically inaccessible. Mechanism: A bulky aluminum Lewis acid coordinates to the pyridine nitrogen, blocking the C2/C6 sites and electronically activating the C3 position for oxidative addition by a Nickel(0) catalyst (Nakao-Hiyama strategy).
Reagents:
-
Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)
-
Coupling Partner: Alkyne (for alkenylation) or Alkene.
-
Catalyst:
(10 mol%) -
Ligand: IPr (N-heterocyclic carbene) (10 mol%)
-
Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (20–40 mol%). Crucial component.
-
Solvent: Toluene.
Step-by-Step:
-
Glovebox/Schlenk Line Required: This reaction is air/moisture sensitive.
-
In a glovebox, mix
and IPr ligand in Toluene to generate the active catalyst. -
Add the substrate and the Alkyne (e.g., diphenylacetylene).
-
Add the MAD Lewis acid.[3] The bulky MAD coordinates to the pyridine N.
-
Heat at 80–100 °C for 6–12 hours.
-
Quench: Carefully quench with dilute HCl/MeOH to break the Al-N complex.
-
Workup: Basify with
and extract.
Mechanism Diagram:
Figure 2: Mechanism of Lewis-Acid directed C3-selective functionalization.
Part 3: Data Summary & Troubleshooting
Comparison of Methods
| Target Position | Method | Key Reagents | Yield Potential | Main Limitation |
| C4 (Para) | Minisci Radical | R-COOH, AgNO3, Persulfate | High (50-80%) | Limited to alkyl groups; radical mixtures possible. |
| C6 (Ortho) | N-Oxide Arylation | mCPBA; Pd(OAc)2, Ar-Br | Moderate (40-60%) | Requires oxidation/reduction steps; N-oxide handling. |
| C3 (Meta) | Ni/Al Catalysis | Ni(cod)2, MAD, Alkyne | Low-Mod (30-50%) | Air sensitive; requires expensive Lewis Acid (MAD). |
| Lateral (CH2) | Lithiation | n-BuLi, Electrophile | High | Competes with ring functionalization. Avoid BuLi if ring target is desired. |
Troubleshooting "The Lateral Sink"
-
Problem: When attempting to lithiate the ring (e.g., for DoM), the reaction yields only side-chain substitution.
-
Cause: The pKa of the benzylic CH2 (approx 26) is much lower than the ring CH (approx 44).
-
Solution: Do not use alkyllithiums (n-BuLi, t-BuLi) for ring functionalization on this substrate. Rely on Radical (Minisci) or Transition Metal (Pd/Ni) mechanisms which are governed by kinetics and orbital overlap rather than simple pKa thermodynamics.
References
-
Minisci Reaction Protocols
-
C-H Activation (C6 Selectivity)
-
Campeau, L.-C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 128, 581. Link
-
-
C3 Functionalization (Ni/Al Catalysis)
-
General Pyridine Functionalization Reviews
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chem. Soc. Rev., 36, 1173. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. A 2-(1-methylhydrazinyl)pyridine-directed C–H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability and degradation of 2-(Pyrrolidin-1-ylmethyl)pyridine
Technical Support Center: 2-(Pyrrolidin-1-ylmethyl)pyridine
-
Compound Name: 2-(Pyrrolidin-1-ylmethyl)pyridine
-
CAS Number: 5452-87-9[1]
-
Synonyms: 2-(1-Pyrrolidinylmethyl)pyridine; 1-(2-Pyridylmethyl)pyrrolidine; PMP.
-
Chemical Class: Tertiary Amine / Pyridine Derivative.
Introduction: Understanding Your Compound
Welcome to the Technical Support Desk. You are likely working with 2-(Pyrrolidin-1-ylmethyl)pyridine , a bifunctional Lewis base containing a pyridine ring and a saturated pyrrolidine ring connected by a methylene bridge.
The Scientist’s Perspective: This molecule is chemically deceptive. While pyridine rings are generally robust, the exocyclic methylene bridge (the -CH2- connecting the rings) is a "benzylic-like" position. It is electronically activated by both the pyridine ring and the tertiary amine nitrogen, making it the primary site of oxidative instability .
This guide treats the compound not just as a reagent, but as a dynamic system susceptible to autoxidation, hygroscopicity, and photolysis.
Module 1: Storage & Physical Stability
Q: My sample has turned from colorless to yellow/brown. Is it still usable? A: Status: Caution (Purity Check Required).
-
The Science: This "yellowing" is a classic signature of N-oxide formation or radical autoxidation of the methylene bridge. Tertiary amines are prone to forming N-oxides (N→O) upon exposure to atmospheric oxygen. Even trace amounts (<0.5%) of these oxidized impurities can cause significant discoloration due to extended conjugation, especially if the pyridine ring participates in charge-transfer complexes.
-
Action:
-
Perform a quick TLC or LC-MS run.
-
If the main peak is >95% and the impurity is polar (lower R_f on silica), it can often be removed via a short basic alumina plug.
-
If the sample is dark brown/black, significant degradation has occurred; repurification or disposal is necessary.
-
Q: The oil seems to have "crusted" or become viscous. Why? A: Status: Hygroscopic Failure (Carbonate Formation).
-
The Science: As a strong base, the pyrrolidine nitrogen can absorb atmospheric CO₂ and moisture to form bicarbonate/carbonate salts . This changes the physical state from a free-flowing oil to a viscous gum or semi-solid crust.
-
Action:
-
Dissolve the sample in DCM or Ethyl Acetate.
-
Wash with dilute NaOH (1M) or NaHCO₃ to regenerate the free base.
-
Dry over Na₂SO₄ and concentrate.
-
Q: What is the Gold Standard for storage? A:
-
Temperature: -20°C (Long term) or 4°C (Active use).
-
Atmosphere: Argon or Nitrogen (Essential).
-
Container: Amber glass (UV protection) with a Teflon-lined cap.
Module 2: Chemical Degradation Pathways
Understanding how the molecule breaks down allows you to predict impurities in your LC-MS data.
Primary Pathway: Oxidative N-Dealkylation & N-Oxidation
The most critical failure mode is Oxidative Dealkylation . The C-H bonds on the methylene bridge are weakened. Radical attack here leads to the cleavage of the molecule into Pyridine-2-carboxaldehyde and Pyrrolidine .
Visualizing the Degradation Logic:
Figure 1: Mechanistic pathway showing the susceptibility of the methylene bridge to oxidative cleavage and N-oxide formation.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see a "Ghost Peak" with Mass [M+16]. What is it? A: This is the N-Oxide .
-
Identification: It usually elutes earlier than the parent on Reverse Phase (C18) columns due to the high polarity of the N→O bond, but can sometimes tail significantly.
-
Prevention: Avoid using solvents (THF, Ethers) that may contain peroxides during workup.
Q: My retention times are drifting. A: This is likely a pH Control Issue .
-
The Science: This compound has two basic nitrogens. If your mobile phase pH is near the pKa of the pyrrolidine nitrogen (~10.5) or pyridine (~5.2), the protonation state will fluctuate, causing peak shape distortion and drift.
-
Protocol: Buffer your mobile phase.
Q: How do I distinguish between the Parent and the Aldehyde degradant? A: Use UV detection ratios.
-
Parent: Absorbs at typical pyridine wavelengths (~260 nm).
-
Pyridine-2-carboxaldehyde (Degradant): Has a distinct carbonyl absorbance and often a bathochromic shift due to conjugation with the carbonyl. It is also easily detectable by proton NMR (CHO peak at ~10 ppm).
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures rapidly.
Figure 2: Diagnostic logic for identifying physical and chemical issues with 2-(Pyrrolidin-1-ylmethyl)pyridine.
Summary of Stability Data
| Parameter | Specification / Behavior | Critical Note |
| Physical State | Colorless to pale yellow oil | Darkens rapidly upon air exposure. |
| Storage Temp | 2°C to 8°C (Short term); -20°C (Long term) | Do not store in frost-free freezers (temp cycling). |
| Air Sensitivity | Moderate | Storing under Argon is mandatory for purity >98%. |
| Solubility | Soluble in DCM, MeOH, EtOH, dilute acid | Insoluble in water at high pH (Free Base). |
| Main Impurity | Pyridine-N-oxide derivative | Detectable by LC-MS (M+16). |
References
-
PubChem. (2025).[4] 2-(Pyrrolidin-1-ylmethyl)pyrrolidine (Analogous Structure Data). National Library of Medicine.
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Picolyl amine derivatives.
-
BenchChem. (2025).[2] Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate (Analogous Chemistry).
-
Tejel, C., et al. (2008).[6] Ligand oxidation of a deprotonated bis(picolyl)amine Ir(I)(cod) complex.[6] Chemistry - A European Journal. (Demonstrates oxidative instability of picolyl-amine bridges).
-
Sigma-Aldrich. (2025). Product Specification: 2-(pyrrolidin-1-yl)pyridine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine | C9H18N2 | CID 142825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Ligand oxidation of a deprotonated bis(picolyl)amine Ir(I)(cod) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and experimental design.
Overview of Primary Synthetic Strategies
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is typically approached via two primary routes: Reductive Amination and Nucleophilic Substitution. Each pathway has distinct advantages and potential pitfalls.
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 2: Issues in Nucleophilic Substitution (Alkylation)
This route involves reacting pyrrolidine with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, typically in the presence of a non-nucleophilic base.
Q3: I performed the alkylation of pyrrolidine with 2-(chloromethyl)pyridine and my final product is contaminated with a highly polar, water-soluble impurity. What is it?
A3: The most likely culprit is a quaternary ammonium salt . The target product, 2-(Pyrrolidin-1-ylmethyl)pyridine, is a tertiary amine. It is nucleophilic enough to react with another molecule of the starting material, 2-(chloromethyl)pyridine, in a second Sₙ2 reaction. This forms a bulky, permanently charged quaternary salt.
Mechanism of Quaternization Side Reaction
Caption: Formation of a quaternary ammonium salt as a side reaction.
Q4: How can I prevent the formation of the quaternary salt and remove it if it forms?
A4:
-
Prevention:
-
Control Stoichiometry: Use a slight excess of pyrrolidine relative to 2-(chloromethyl)pyridine. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the 2-(chloromethyl)pyridine solution slowly to the solution of pyrrolidine and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant (and less hindered) pyrrolidine over the tertiary amine product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the second alkylation.
-
-
Removal:
-
Aqueous Wash: Quaternary salts are highly soluble in water, while the desired tertiary amine product has much greater solubility in organic solvents like dichloromethane (DCM) or ethyl acetate. A simple liquid-liquid extraction can be very effective.
-
Silica Gel Chromatography: The quaternary salt is extremely polar and will stick to the baseline of a standard silica gel column. The desired product can be eluted with a moderately polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Heptane with triethylamine).
-
Experimental Protocols & Data
Protocol: Optimized Reductive Amination with NaBH(OAc)₃
This protocol is designed to maximize yield and minimize side reactions.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-pyridinecarboxaldehyde (1.0 equiv.) and pyrrolidine (1.1 equiv.) to 1,2-dichloroethane (DCE, ~0.2 M).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (e.g., 95:5 DCM:Methanol + 0.5% Triethylamine) to yield the pure product.
Table 1: Comparison of Reducing Agents for Amination
| Reducing Agent | Advantages | Disadvantages | Citations |
| NaBH(OAc)₃ | Mild, selective for imines over aldehydes/ketones; tolerant of many functional groups. | Moisture sensitive, relatively expensive, generates acetate waste. | [1] |
| H₂ / Catalyst (Pd, Pt) | High atom economy, clean reaction (only water as byproduct), effective. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for pyridine ring reduction. | [2][3] |
| HCOOH (Formic Acid) | Inexpensive, acts as both acid catalyst and hydride source. | Can lead to N-formylation; often requires higher temperatures. [4] | [5][4] |
| NaCNBH₃ | Mild and selective. | Highly toxic (potential for HCN gas release under acidic conditions). | |
| Amine-Borane Complexes | Stable, easy to handle, can be used in protic solvents. | Off-gassing of hydrogen and potentially toxic diborane needs to be managed. [3] | [3] |
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. PrepChem.com. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for 2-(Pyrrolidin-1-ylmethyl)pyridine Based Reactions
Welcome to the technical support center for 2-(Pyrrolidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile pyridine derivative. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflows.
Introduction to 2-(Pyrrolidin-1-ylmethyl)pyridine
2-(Pyrrolidin-1-ylmethyl)pyridine is a bidentate ligand frequently employed in various transition-metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its structure, featuring both a pyridine ring and a pyrrolidine moiety, allows it to effectively chelate metal centers, influencing their reactivity and selectivity.[1] Understanding its role and potential pitfalls is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-(Pyrrolidin-1-ylmethyl)pyridine in synthesis?
A1: It is most commonly used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation reactions.[3][4][5] Its bidentate nature helps to stabilize the catalytic species and promote efficient bond formation.[1] It has also found application in the synthesis of complex molecules and potential pharmaceutical agents.[6]
Q2: What are the key physical and chemical properties I should be aware of?
A2: 2-(Pyrrolidin-1-ylmethyl)pyridine is a liquid at room temperature. It is important to handle it in a well-ventilated area, and care should be taken to avoid exposure to moisture and air, as with many nitrogen-containing compounds used in catalysis.[7] For purification of related compounds, distillation under reduced pressure is a common technique.[8]
Q3: Which part of the molecule is more basic and likely to be protonated?
A3: The pyridine nitrogen is generally considered to be the more likely site of protonation. Although the pyrrolidine nitrogen is a secondary amine, its lone pair can be involved in resonance with the pyridine ring, reducing its basicity. The lone pair on the pyridine nitrogen is located in an sp2 hybrid orbital and is not involved in the aromatic system, making it more available for protonation.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q: My palladium-catalyzed cross-coupling reaction using 2-(Pyrrolidin-1-ylmethyl)pyridine as a ligand is giving a low yield. What are the potential causes and how can I fix it?
A: Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
1. Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivating over time.[10] Catalyst deactivation can occur through agglomeration into inactive palladium black.[10]
-
Solution:
-
Pre-catalyst Activation: Consider using a pre-catalyst that readily forms the active Pd(0) species. Alternatively, pre-activating the Pd(II) source with the 2-(Pyrrolidin-1-ylmethyl)pyridine ligand before adding your substrates can improve catalytic activity.[10]
-
Ligand Choice: While 2-(Pyrrolidin-1-ylmethyl)pyridine is a good starting point, it may not be optimal for all substrate combinations. For electron-rich aryl halides, bulkier, more electron-rich ligands might be more effective.[10] Screening a small library of ligands can be beneficial.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Water and oxygen can lead to catalyst deactivation.[10] Use freshly distilled and degassed solvents.
-
2. Inappropriate Base or Solvent:
-
Cause: The chosen base may not be strong enough to facilitate the catalytic cycle, or the solvent may not be suitable for the reaction, leading to poor solubility or catalyst deactivation.[10]
-
Solution:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher temperatures or longer reaction times.[10]
-
Solvent Selection: Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig reactions.[10] Ensure the solvent is anhydrous and deoxygenated.
-
3. Substrate Reactivity:
-
Cause: The reactivity of aryl halides follows the trend I > Br > Cl. Aryl chlorides can be particularly challenging coupling partners.[10]
-
Solution: If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, more specialized catalyst systems with highly active ligands may be required.[10]
Below is a workflow to guide your troubleshooting process for low yield:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel ligand to prepare multi-metallic complexes for use in catalytic reactions | Research | University of Waterloo [uwaterloo.ca]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine
This guide provides in-depth technical support for the scale-up synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine. It is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. The content is structured in a practical question-and-answer format to directly address common issues encountered during process development and optimization.
Overview of Recommended Synthetic Approach: Reductive Amination
The most robust and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)pyridine is the direct reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine. This one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired tertiary amine. This approach is generally preferred for its high atom economy, operational simplicity, and avoidance of hazardous intermediates like 2-(chloromethyl)pyridine.
Caption: High-level workflow for the scale-up synthesis via reductive amination.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Conditions and Reagent Selection
Question: Which reducing agent is best suited for scaling up this reductive amination?
This is a critical decision for process safety, cost, and efficiency. While many agents work at the bench scale, their properties differ significantly for large-scale operations.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| Catalytic Hydrogenation (H₂/Pd-C, PtO₂) | High atom economy; "green" (byproduct is water); catalyst can be filtered and potentially recycled.[1] | Requires specialized high-pressure reactor; catalyst can be pyrophoric; potential for catalyst poisoning by pyridine nitrogen; over-reduction of the pyridine ring is a risk. | Recommended for facilities with hydrogenation capabilities. Requires careful optimization of pressure, temperature, and catalyst loading to ensure selectivity. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, reducing iminiums much faster than aldehydes/ketones; non-pyrophoric; tolerant of many functional groups. | Lower atom economy; generates acetic acid byproduct requiring neutralization; relatively expensive. | Excellent choice for moderate scale-up (kg scale) where selectivity is paramount and cost is less of a constraint. The work-up is straightforward. |
| 2-Picoline Borane | Stable, high-flashpoint alternative to pyridine borane; easy to handle on a pilot scale; stable towards hydrolysis, allowing use in protic solvents like methanol.[1] | Off-gassing of hydrogen and potentially toxic diborane during reaction/quench requires careful engineering controls.[1] | A strong candidate for large-scale synthesis, balancing reactivity, stability, and handling properties. Preferred over less stable borane complexes.[1] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde if imine formation is slow; requires careful pH control to modulate reactivity; generates significant hydrogen gas upon quench. | Can be used, but requires rigorous process control. Often, the aldehyde and amine are pre-mixed to maximize imine formation before the reductant is added slowly. |
Question: My reaction is stalling or giving low yields. What are the common causes?
Several factors can lead to incomplete conversion:
-
Water Content: The initial condensation of the aldehyde and amine to form the imine/iminium ion releases one equivalent of water. In a large-scale reaction, this can shift the equilibrium back towards the starting materials.
-
Solution: Consider adding a dehydrating agent like 4Å molecular sieves.[2] Alternatively, if the solvent allows, azeotropic removal of water using a Dean-Stark apparatus can be effective, though this adds complexity.
-
-
Order of Addition: Adding the reducing agent too early, before significant imine formation has occurred, can lead to the reduction of the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol.
-
Solution: Pre-stir the 2-pyridinecarboxaldehyde and pyrrolidine in the solvent for a period (e.g., 1-2 hours) before introducing the reducing agent.[2] This allows the imine equilibrium to be established.
-
-
Temperature Control: Reductive aminations, particularly with borohydride reagents or catalytic hydrogenation, can be exothermic. A runaway reaction can lead to side products and pose a significant safety risk.
-
Solution: Ensure your reactor has adequate cooling capacity. Add the reducing agent portion-wise or via a syringe pump to control the internal temperature. For catalytic hydrogenation, heat removal is a primary engineering concern.
-
-
Catalyst Inactivation (for Hydrogenation): The nitrogen atom on the pyridine ring can act as a mild Lewis base and coordinate to the metal catalyst, potentially reducing its activity.
-
Solution: Screen different catalysts (e.g., Pd, Pt, Rh) and supports (e.g., carbon, alumina). Sometimes, the addition of a small amount of a weak, non-coordinating acid can protonate the pyridine and prevent catalyst binding, though this can introduce other complications.
-
Caption: Key reaction pathways in the reductive amination process.
Section 2: Work-up and Purification
Question: What is the best procedure for quenching the reaction and isolating the crude product?
The work-up must be designed to safely neutralize any remaining reducing agent and efficiently separate the product from salts and byproducts.
-
For Borohydride Reagents (NaBH(OAc)₃, NaBH₄, etc.):
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid like 1M HCl while monitoring for gas evolution (H₂). The quench should be performed at a reduced temperature (0-10 °C) to control the exotherm.
-
pH Adjustment: The product is a basic amine. Adjust the pH of the aqueous layer to >10 with NaOH to ensure the product is in its free base form, maximizing its solubility in organic solvents.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or MTBE).
-
Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
For Catalytic Hydrogenation:
-
Catalyst Removal: The primary challenge is the safe removal of the pyrophoric catalyst. Purge the reactor vessel thoroughly with an inert gas (N₂ or Argon). The catalyst should be filtered, typically through a pad of Celite®, and immediately submerged in water to prevent ignition upon contact with air. Never allow the dry catalyst to be exposed to the atmosphere.
-
Isolation: After filtration, the product is in the reaction solvent. The work-up is simpler as there are no salts from the reducing agent. Proceed directly to solvent removal and purification.
-
Question: My final product is discolored or has low purity after distillation. How can I improve purification at scale?
Purification is often the bottleneck in scaling up.
-
Choice of Purification: For this product, which is a liquid (boiling point ~193 °C), vacuum distillation is the most economically viable and scalable purification method.[3] Column chromatography is generally not feasible for multi-kilogram quantities.
-
Dealing with Color: Discoloration can arise from thermally sensitive impurities or trace metals.
-
Solution: An acid/base wash during the work-up can help remove many impurities. Before distillation, consider treating the crude product with a small amount of activated carbon and filtering to remove color bodies. Distilling under a high vacuum will lower the required temperature and minimize thermal degradation.
-
-
Azeotropes: The starting material, 2-picolylamine, can form an azeotrope with water.[4] While the target product is different, it's crucial to ensure the crude product is thoroughly dried before distillation to prevent water from co-distilling and contaminating the final product.
-
Handling High-Boiling Residues: The distillation residue can contain non-volatile impurities. In some cases, treating the crude material with a strong base like KOH can help break down certain impurities before distillation.[5]
Section 3: Safety Considerations
Question: What are the primary safety hazards I need to consider for this process at scale?
Scaling up introduces significant safety challenges that must be addressed through proper engineering controls and personal protective equipment (PPE).
-
Reagent Hazards:
-
Pyrrolidine: Corrosive, flammable liquid. Causes severe skin burns and eye damage. Handle in a well-ventilated area, wearing appropriate gloves, eye protection, and protective clothing.[6]
-
2-Pyridinecarboxaldehyde: Harmful if swallowed and causes skin/eye irritation.
-
2-Picolylamine (Starting material for alternative routes): Corrosive and combustible liquid. Causes severe skin burns and eye damage.[3][7][8] Wear full protective gear and handle with care.[6]
-
-
Process Hazards:
-
Hydrogen Gas Evolution: Reactions involving borohydrides and catalytic hydrogenation produce flammable hydrogen gas.[1] Reactors must be properly vented, and all equipment must be grounded to prevent static discharge. An inert atmosphere should be maintained.
-
Exotherms: As discussed, the reaction can be exothermic. A robust cooling system and controlled addition of reagents are non-negotiable. Real-time temperature monitoring is essential.
-
Pyrophoric Catalysts: Spent hydrogenation catalysts (e.g., Pd/C) can ignite spontaneously in air. Strict handling protocols for filtration and quenching are required.
-
-
Personal Protective Equipment (PPE):
Detailed Experimental Protocol: Gram-Scale Reductive Amination
This protocol is a representative example and must be optimized for specific equipment and scale.
Reagents & Equipment:
-
2-Pyridinecarboxaldehyde
-
Pyrrolidine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, addition funnel, and nitrogen inlet
-
Cooling bath (ice-water)
Procedure:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a temperature probe, an addition funnel, and a nitrogen inlet. Charge the flask with 2-pyridinecarboxaldehyde (e.g., 0.5 mol, 1.0 eq) and dichloromethane (500 mL).
-
Amine Addition: Begin stirring and cool the solution to 0-5 °C using an ice bath. Slowly add pyrrolidine (0.55 mol, 1.1 eq) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture back down to 0-5 °C. In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (0.6 mol, 1.2 eq) in DCM (200 mL). Add this slurry to the reaction mixture portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench: Carefully cool the reaction to 0-5 °C. Slowly add 250 mL of saturated NaHCO₃ solution. Caution: Gas evolution! Ensure adequate ventilation. Stir for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Adjust the aqueous layer to pH >10 with 1M NaOH. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 150 mL).
-
Isolation: Combine all organic layers, wash with brine (1 x 200 mL), dry over Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-(Pyrrolidin-1-ylmethyl)pyridine as a colorless to pale yellow liquid.
References
-
Antonov, D., et al. (2021). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. RSC Advances. Retrieved from [Link]
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Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Retrieved from [Link]
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Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Picolylamine | CAS#:3731-51-9. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Picolylamine. Retrieved from [Link]
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Shulgau, Z., et al. (2025). Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. Retrieved from [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved from [Link]
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]
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Wang, C., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters. Retrieved from [Link]
-
Jeeva, M., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]
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Barbe, A., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. Retrieved from [Link]
-
Rahmawati, D., et al. (2023). Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N- (Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl. Jurnal Penelitian Pendidikan IPA. Retrieved from [Link]
-
Abdullahi, M., et al. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
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Haresnape, J.N. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved from [Link]
-
Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science. Retrieved from [Link]
-
Begmatov, J., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
-
Shaabani, A., et al. (2014). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
Pieber, B., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
-
Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed. Retrieved from [Link]
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Validation & Comparative
comparing the efficacy of different synthetic routes to 2-(Pyrrolidin-1-ylmethyl)pyridine
A Comparative Guide to the Synthetic Routes of 2-(Pyrrolidin-1-ylmethyl)pyridine
Introduction
2-(Pyrrolidin-1-ylmethyl)pyridine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine ring and a pyrrolidine moiety, imparts unique chemical properties that are leveraged in the synthesis of various biologically active molecules and ligands for catalysis. The pyrrolidine ring is a prevalent core structure in many FDA-approved drugs and natural products, making efficient access to pyrrolidine-containing synthons a significant area of research.[1][2][3] This guide provides a comparative analysis of the most common and effective synthetic routes to 2-(Pyrrolidin-1-ylmethyl)pyridine, offering in-depth technical insights, step-by-step protocols, and supporting experimental data to aid researchers in selecting the optimal method for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine can be broadly approached through three primary strategies, each with its own set of advantages and limitations regarding starting material availability, reaction conditions, and overall efficiency.
-
Nucleophilic Substitution: This classical approach involves the reaction of a pyridine derivative bearing a leaving group on the methyl substituent with pyrrolidine. The most common precursor for this route is 2-(chloromethyl)pyridine.
-
Reductive Amination: A highly efficient and widely used method, this one-pot reaction involves the condensation of 2-pyridinecarboxaldehyde with pyrrolidine to form an iminium intermediate, which is then reduced in situ to the target amine.[4]
-
Mannich-Type Reaction: This three-component condensation reaction utilizes 2-picoline, formaldehyde, and pyrrolidine to directly form the aminomethylated product.[5][6]
This guide will now delve into a detailed examination of each of these routes.
Route 1: Nucleophilic Substitution of 2-(Chloromethyl)pyridine
This method is a straightforward and reliable approach based on the well-established SN2 reaction mechanism. It is a two-step process that begins with the synthesis of the key intermediate, 2-(chloromethyl)pyridine, followed by its reaction with pyrrolidine.
Mechanism and Rationale
The reaction proceeds via a classical nucleophilic substitution pathway. Pyrrolidine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated, driving the reaction to completion. The choice of solvent and base is critical to optimize the reaction rate and minimize side reactions.
Caption: Mechanism of Nucleophilic Substitution.
Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
The starting material, 2-(chloromethyl)pyridine, is often prepared as its more stable hydrochloride salt.[7] A common method involves the chlorination of 2-pyridinemethanol using thionyl chloride (SOCl2).[8] Another approach is the chlorination of 2-methylpyridine (2-picoline) using reagents like trichloroisocyanuric acid.[9]
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Pyridinemethanol [8]
-
Under stirring and cooling (0°C), add 2-pyridinemethanol (100 g, 0.92 mol) to thionyl chloride (300 ml, 4.1 mol) over 2 hours.
-
Reflux the resulting solution for 1 hour.
-
Remove the excess thionyl chloride under vacuum.
-
The solid residue, 2-(chloromethyl)pyridine hydrochloride, is obtained in quantitative yield and can be used in the next step without further purification.
Alkylation of Pyrrolidine
With the hydrochloride salt in hand, the subsequent alkylation of pyrrolidine can be performed.
Protocol 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine
-
Dissolve 2-(chloromethyl)pyridine hydrochloride (10.0 g, 61.0 mmol) in a suitable solvent such as acetonitrile or DMF (150 mL).
-
Add an excess of pyrrolidine (10.4 mL, 122 mmol, 2.0 equiv.) to the solution.
-
Add a base, such as anhydrous potassium carbonate (16.9 g, 122 mmol, 2.0 equiv.), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60°C to increase the reaction rate.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Efficacy and Considerations
-
Yield: This method generally provides good to excellent yields, often exceeding 80%.
-
Purity: The product is typically of high purity after chromatographic purification.
-
Scalability: The procedure is readily scalable for laboratory and pilot plant production.
-
Drawbacks: This is a two-step process. The intermediate, 2-(chloromethyl)pyridine, is a lachrymator and must be handled with care in a well-ventilated fume hood.[10]
Route 2: Reductive Amination of 2-Pyridinecarboxaldehyde
Reductive amination is a powerful and highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[4] This route is often preferred for its operational simplicity and high atom economy.
Mechanism and Rationale
The reaction begins with the condensation of 2-pyridinecarboxaldehyde and pyrrolidine to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion in preference to the starting aldehyde.
Caption: General Mechanism of Reductive Amination.
Common Reducing Agents and Their Efficacy
Several reducing agents can be employed for this transformation, each with its own merits:
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): A mild and selective reducing agent, often the preferred choice for reductive aminations. It is tolerant of a wide range of functional groups and does not reduce the starting aldehyde.
-
Sodium Cyanoborohydride (NaBH3CN): Another selective reducing agent, but it is highly toxic and reactions must be performed with caution.
-
Hydrogenation with a Metal Catalyst (e.g., H2/Pd/C, H2/PtO2): A "green" and cost-effective method, particularly for large-scale synthesis. This method was used for a similar synthesis of 2-methyl-6-(1-pyrrolidinylmethyl)pyridine.[11]
-
Formic Acid: Can serve as both a catalyst and the hydride source, in a reaction often referred to as a Leuckart–Wallach or a modified Eschweiler-Clarke reaction.[12][13]
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of 2-pyridinecarboxaldehyde (10.0 g, 93.4 mmol) in a suitable solvent like dichloromethane or 1,2-dichloroethane (200 mL), add pyrrolidine (7.8 mL, 93.4 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (29.7 g, 140.1 mmol, 1.5 equiv.) portion-wise to control any effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Efficacy and Considerations
-
Yield: Typically high to excellent yields (85-95%) are achievable.
-
Purity: The product is generally very clean after a simple workup and purification.
-
Scalability: This method is highly scalable. For very large scales, catalytic hydrogenation may be more economical.
-
Advantages: This is a one-pot reaction, which is operationally simple and time-efficient. The mild conditions tolerate a variety of other functional groups.
Route 3: Mannich-Type Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[6] A variation of this reaction can be envisioned for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine starting from 2-picoline, which possesses acidic methyl protons.
Mechanism and Rationale
The reaction would first involve the formation of the Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and pyrrolidine.[5] Subsequently, the methyl group of 2-picoline is deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the iminium ion to form the final product. This reaction often requires elevated temperatures to proceed efficiently.
Sources
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 2-(Pyrrolidin-1-ylmethyl)pyridine
Hazard Assessment: A Synthesis of Structural Analogs
To determine the appropriate level of personal protective equipment, we must first understand the potential hazards. By examining the toxicological profiles of its core components—pyridine and pyrrolidine—we can construct a reliable, safety-first hazard profile.
-
The Pyridine Moiety: Pyridine is a flammable and toxic liquid known for its potent, unpleasant odor.[2] Handling requires stringent controls to prevent inhalation and skin contact.
-
The Pyrrolidine Moiety: Pyrrolidine and its derivatives are often corrosive, capable of causing severe skin burns and serious eye damage.[3]
Based on aggregated GHS (Globally Harmonized System) data for positional isomers and related structures, 2-(Pyrrolidin-1-ylmethyl)pyridine should be handled as a substance with the potential for significant acute and chronic health effects.[4][5]
Table 1: Anticipated Hazard Profile and GHS Classifications
| Hazard Category | Anticipated Classification | Rationale and Key Precautionary Actions |
| Acute Toxicity (Oral) | Danger: Toxic if swallowed (H301) | Based on data for 2-(Pyrrolidin-2-yl)pyridine.[4] Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[7] |
| Skin Corrosion/Irritation | Danger: Causes severe skin burns (H314) | Based on data for pyrrolidine and other substituted pyridines. Avoid all skin contact. Wear appropriate chemical-resistant gloves and lab coat.[8][9] |
| Serious Eye Damage | Danger: Causes serious eye damage (H318/H319) | A consistent hazard across nearly all related compounds.[4][7][10] Wear chemical splash goggles and a face shield.[8] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Vapors from pyridine-like compounds can be irritating.[7][10] Always handle within a certified chemical fume hood.[2][5] |
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
Personal protective equipment is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls. The primary directive is to minimize exposure through a systematic approach.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure the primary engineering controls are in place and fully functional.
-
Chemical Fume Hood: All handling of 2-(Pyrrolidin-1-ylmethyl)pyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[2][7] This is non-negotiable and serves to contain vapors and potential splashes.
-
Ventilation: The laboratory must have adequate general ventilation to support the fume hood and to dilute any fugitive emissions.[2]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.[7]
Personal Protective Equipment: A Step-by-Step Protocol
The selection of PPE must be deliberate, addressing all potential routes of exposure—dermal, ocular, and respiratory.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards for protection against liquid splashes.[8]
-
Face Shield: Due to the anticipated corrosive nature of this compound, a full-face shield must be worn over the chemical splash goggles during procedures with a high risk of splashing, such as transfers of large volumes or reaction workups.[9]
-
-
Skin and Body Protection:
-
Gloves: Nitrile rubber gloves are a suitable initial choice for protection against pyridine-like compounds.[2][9] However, it is critical to:
-
Check Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Glove: For enhanced protection during direct handling, wearing two pairs of nitrile gloves is recommended.
-
Inspect and Replace: Inspect gloves for any signs of degradation or puncture before each use.[5] Change gloves immediately if contamination is suspected and always before leaving the laboratory or handling non-laboratory items (e.g., phones, keyboards).[9]
-
-
Laboratory Coat: A flame-retardant laboratory coat with long sleeves and a secure closure is mandatory.
-
Chemical Apron: For large-scale work or situations with a significant splash hazard, a chemically resistant apron made of a material like PVC should be worn over the lab coat.
-
Footwear: Fully enclosed, non-perforated shoes are required. Do not wear sandals, clogs, or other open-toed shoes in the laboratory.
-
-
Respiratory Protection:
-
Under normal operating conditions within a functional chemical fume hood, respiratory protection is not typically required.[8]
-
However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a large spill outside of a fume hood.[7] All personnel who may need to use a respirator must be properly fit-tested and trained.
-
Operational Plan: From Preparation to Disposal
A safe workflow minimizes risk at every stage of handling. The following diagram outlines the critical steps for a safe operational lifecycle.
Caption: Workflow for Safe Handling of 2-(Pyrrolidin-1-ylmethyl)pyridine.
Spill Management
Accidents happen; a prepared response is critical.
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Prohibition: NEVER pour 2-(Pyrrolidin-1-ylmethyl)pyridine or its waste down the drain.[2][5] This compound may be harmful to aquatic life.
-
Waste Collection: All waste containing this chemical, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "2-(Pyrrolidin-1-ylmethyl)pyridine".[1]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[3]
By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely work with 2-(Pyrrolidin-1-ylmethyl)pyridine, ensuring both personal safety and environmental stewardship.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Acros Organics. Material Safety Data Sheet. [Link]
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PubChem. 2-(Pyrrolidin-2-yl)pyridine. [Link]
-
N. M. Bartlett Inc. (2020, December 11). Safety Data Sheet. [Link]
-
Sdfine. GHS Safety Data Sheet: Pyrrolidine. [Link]
-
CPAChem. (2022, December 13). Safety Data Sheet: 1-Methyl-2-pyrrolidon. [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]
-
Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
